molecular formula C10H15NO B2720673 [(3-Aminobutan-2-yl)oxy]benzene CAS No. 6437-84-9

[(3-Aminobutan-2-yl)oxy]benzene

Cat. No.: B2720673
CAS No.: 6437-84-9
M. Wt: 165.236
InChI Key: ZJZBQXXUDKGJOZ-UHFFFAOYSA-N
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Description

[(3-Aminobutan-2-yl)oxy]benzene is an organic compound with the molecular formula C10H15NO It is a derivative of butanamine and benzene, characterized by the presence of an amino group and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Aminobutan-2-yl)oxy]benzene typically involves the reaction of 3-phenoxybutan-2-one with hydroxylamine hydrochloride and sodium acetate in ethanol and water. The resulting oxime is then reduced using lithium aluminium hydride in dry ether to yield the desired amine . The reaction conditions include refluxing the mixture for several hours and subsequent purification steps such as distillation and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

[(3-Aminobutan-2-yl)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, secondary and tertiary amines, and various substituted benzene compounds.

Scientific Research Applications

[(3-Aminobutan-2-yl)oxy]benzene is utilized in several scientific research areas:

Mechanism of Action

The mechanism by which [(3-Aminobutan-2-yl)oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the benzene ring can participate in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(3-Aminobutan-2-yl)oxy]toluene
  • [(3-Aminobutan-2-yl)oxy]phenol
  • [(3-Aminobutan-2-yl)oxy]aniline

Uniqueness

[(3-Aminobutan-2-yl)oxy]benzene is unique due to its specific combination of an amino group and an ether linkage attached to a benzene ring.

Properties

IUPAC Name

3-phenoxybutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11)9(2)12-10-6-4-3-5-7-10/h3-9H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZBQXXUDKGJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)OC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-phenoxybutan-2-one oxime (28.8 g.) in dry ether (150 ml.) was added dropwise, over 45 minutes, to a stirred, refluxing mixture of lithium aluminium hydride (6.3 g.) in dry ether (100 ml.). Stirring and heating were continued for 4 hours and the mixture was cooled and treated cautiously with water (6.3 ml.) followed by 15% aqueous sodium hydroxide (6.3 ml.), and finally, water (18.9 ml.). The mixture was stirred for 30 minutes and then filtered. The filtrate was extracted with 2N-hydrochloric acid (150 ml.) and the acid extract was made strongly basic with sodium hydroxide and extracted with ether. The ether extract was dried over anhydrous potassium carbonate, evaporated, and distilled to give a fraction, b.p. 118°-124°/14 mm. Redistillation gave pure 2-phenoxybut-3-ylamine, b.p. 116°-118°/14 mm.
Name
3-phenoxybutan-2-one oxime
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Quantity
6.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
18.9 mL
Type
reactant
Reaction Step Five

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